molecular formula C20H23N5O6S B15040045 3,3-Dimethyl-7-oxo-6-{[{[(2-oxoimidazolidin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

3,3-Dimethyl-7-oxo-6-{[{[(2-oxoimidazolidin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B15040045
M. Wt: 461.5 g/mol
InChI Key: JTWOMNBEOCYFNV-UHFFFAOYSA-N
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Description

The compound 3,3-Dimethyl-7-oxo-6-{[{[(2-oxoimidazolidin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (hereafter referred to as Compound X) is a β-lactam antibiotic derived from the penam nucleus (4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid). Its structural complexity arises from the 6-position substitution, which includes a phenylacetyl group conjugated to a 2-oxoimidazolidin-1-yl carbonyl moiety.

Properties

IUPAC Name

3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWOMNBEOCYFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860542
Record name 3,3-Dimethyl-7-oxo-6-{2-[(2-oxoimidazolidine-1-carbonyl)amino](phenyl)acetamido}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Azlocillin is synthesized through a multi-step process. The synthesis begins with the activation of substituted phenylglycine using 1,3-dimethyl-2-chloro-1-imidazolinium chloride. This activated intermediate is then condensed with 6-aminopenicillanic acid (6-APA) to form azlocillin . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of azlocillin involves similar synthetic routes but on a larger scale. The process includes the preparation of azlocillin acid, which is then converted to its sodium salt form for better solubility and stability. The production process is optimized to achieve high yields and purity, with careful control of reaction parameters such as pH, temperature, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

Azlocillin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves water or aqueous solutions, often catalyzed by β-lactamase enzymes.

    Substitution: Requires specific reagents that can target the β-lactam ring, such as nucleophiles.

Major Products

Mechanism of Action

Azlocillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death of the bacterium .

Comparison with Similar Compounds

Core Structure and Substituents

Compound X shares the penam bicyclic framework common to penicillins but differs in side-chain modifications. Key comparisons include:

Compound Name Core Structure 6-Position Substituent Key Features
Compound X Penam (β-lactam + thiazolidine) Phenylacetyl-(2-oxoimidazolidin-1-yl)carbamoyl Complex side chain; potential β-lactamase resistance
Ampicillin () Penam D-2-Amino-2-phenylacetamido (phenylglycine) Broad-spectrum activity; susceptible to β-lactamases
Oxacillin () Penam 5-Methyl-3-phenylisoxazol-4-ylcarboxamido Bulky group; resistant to staphylococcal β-lactamase
6-Phenoxyacetamidopenicillanic acid () Penam Phenoxyacetamido Acid-stable (oral bioavailability)
Chromium(III)-Penicillin Complex () Penam + Cr(III) 2-Phenylacetamido with Cr(III) coordination Enhanced stability; altered antibacterial activity

Antimicrobial Spectrum

  • Ampicillin : Effective against Gram-positive and some Gram-negative bacteria (e.g., E. coli, Haemophilus influenzae) but hydrolyzed by β-lactamases .
  • Oxacillin : Narrower spectrum (primarily methicillin-sensitive Staphylococcus aureus) but resistant to staphylococcal β-lactamases due to steric hindrance .
  • Compound X: The imidazolidinone moiety may enhance resistance to β-lactamases by mimicking transition-state inhibitors (e.g., clavulanic acid) .

Research Findings

  • Chromium Complex () : A Cr(III) complex of a similar penicillin derivative exhibited altered antibacterial activity, suggesting metal coordination can modulate efficacy.
  • Similarity Indexing () : Tanimoto coefficient-based comparisons (e.g., with SAHA) highlight structural similarities that could guide drug repurposing or toxicity predictions.

Physicochemical Properties

Property Compound X Ampicillin () Oxacillin ()
Molecular Weight ~500 g/mol (estimated) 349.4 g/mol 401.4 g/mol
LogP (Lipophilicity) Higher (due to aromatic and imidazolidinone groups) 1.35 2.89
Solubility Likely low (hydrophobic side chain) Water-soluble (zwitterionic) Moderate in water

The bulky, hydrophobic side chain of Compound X may reduce aqueous solubility but improve membrane penetration .

Biological Activity

3,3-Dimethyl-7-oxo-6-{[{[(2-oxoimidazolidin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex compound with potential therapeutic applications, particularly in antibacterial and anticancer treatments. Its structure suggests that it may exhibit significant biological activity due to the presence of various functional groups that can interact with biological macromolecules.

Chemical Structure

The compound can be represented by the following structural formula:

C20H23N5O6S\text{C}_{20}\text{H}_{23}\text{N}_5\text{O}_6\text{S}

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its antibacterial and cytotoxic properties.

Antibacterial Activity

The compound is part of the β-lactam antibiotic family, which is known for its mechanism of action involving the inhibition of bacterial cell wall synthesis. It has been shown to possess extended-spectrum antibacterial activity against a range of gram-positive and some gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli4 µg/mL
Pseudomonas aeruginosa8 µg/mL
Streptococcus pneumoniae0.25 µg/mL

Cytotoxicity and Antitumor Activity

Recent studies have indicated that the compound exhibits promising cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, which may be mediated through the activation of specific signaling pathways.

Case Study: Cytotoxicity Evaluation
In a study assessing the antiproliferative effects on murine tumor cell lines (B16-F0 melanoma and LM3 mammary adenocarcinoma), it was found that:

  • The compound demonstrated a selectivity index (SI) ranging from 3.06 to 4.13 , indicating a higher potency against tumor cells compared to normal cells.

Table 2: Cytotoxic Effects on Tumor Cell Lines

Cell LineIC50 (µM)Selectivity Index
B16-F0 (Melanoma)104.13
LM3 (Adenocarcinoma)123.06
NMuMG (Normal)40-

The proposed mechanism involves the disruption of cellular processes critical for cancer cell survival, including:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Prevention of cell cycle progression at various checkpoints.

Toxicological Profile

While the antibacterial and cytotoxic properties are promising, the safety profile must also be considered. Preliminary toxicological assessments indicate that:

  • The compound may cause allergic reactions upon exposure.
  • No significant mutagenic or reproductive effects have been documented in available studies.

Table 3: Toxicological Data Summary

EffectObservation
Allergic ReactionsPossible skin irritation
MutagenicityNo information available
Reproductive EffectsNo information available

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